molecular formula C22H23BrN4O5 B11052672 5-bromo-5-nitro-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

5-bromo-5-nitro-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11052672
M. Wt: 503.3 g/mol
InChI Key: RSKLQZMUMPYPAX-UHFFFAOYSA-N
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Description

5-Bromo-5-nitro-1’-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as bromine, nitro, and indole, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-5-nitro-1’-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a suitable dioxane derivative in the presence of a base to form the spirocyclic structure.

    Bromination and Nitration: The spirocyclic compound is then brominated using bromine or a brominating agent, followed by nitration with nitric acid or a nitrating agent to introduce the bromine and nitro groups.

    Piperazine Substitution: Finally, the compound is reacted with 4-phenylpiperazine under appropriate conditions to attach the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Tin(II) chloride, catalytic hydrogenation, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and piperazine moieties.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-5-nitro-1’-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro and bromine groups contributes to its ability to interact with biological targets, leading to potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug candidates. The piperazine moiety is known for its pharmacological activity, and the spirocyclic structure may enhance the compound’s stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-5-nitro-1’-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The piperazine moiety may interact with neurotransmitter receptors, contributing to its pharmacological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-5-nitro-1,3-dioxane: A simpler compound with similar antimicrobial properties.

    4-Phenylpiperazine: Known for its pharmacological activity and used in various drug formulations.

    Indole Derivatives: A broad class of compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Uniqueness

5-Bromo-5-nitro-1’-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23BrN4O5

Molecular Weight

503.3 g/mol

IUPAC Name

5-bromo-5-nitro-1'-[(4-phenylpiperazin-1-yl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one

InChI

InChI=1S/C22H23BrN4O5/c23-21(27(29)30)14-31-22(32-15-21)18-8-4-5-9-19(18)26(20(22)28)16-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-9H,10-16H2

InChI Key

RSKLQZMUMPYPAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)OCC(CO4)([N+](=O)[O-])Br)C5=CC=CC=C5

Origin of Product

United States

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